molecular formula C8H12N2O B2724984 2-(2-Amino-4-pyridyl)-2-propanol CAS No. 1229649-59-5

2-(2-Amino-4-pyridyl)-2-propanol

Cat. No. B2724984
CAS RN: 1229649-59-5
M. Wt: 152.197
InChI Key: MSUDKROAZXOJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-4-pyridyl)-2-propanol (2-APP) is an organic compound used in scientific research and laboratory experiments. It is a type of amine, which is a derivative of ammonia and is composed of a nitrogen atom and two hydrogen atoms. 2-APP has been studied for its potential applications in biochemical and physiological research, as well as for its use in laboratory experiments.

Scientific Research Applications

Catalysis and Organic Synthesis

2-(2-Amino-4-pyridyl)-2-propanol serves as a key component in catalytic systems for the transfer hydrogenation of carbonyl derivatives, leveraging abundant manganese as the transition metal. This process exhibits remarkable efficiency even at room temperature and with low catalyst loading, highlighting the compound's role in facilitating the reduction of a wide variety of carbonyl derivatives using 2-propanol as a hydrogen donor (Bruneau‐Voisine et al., 2017). Furthermore, it has been involved in the stereoselective synthesis of key intermediates in pharmaceutical development, showcasing its importance in the production of complex organic molecules (Zhong et al., 1999).

Material Science

In material science, 2-(2-Amino-4-pyridyl)-2-propanol contributes to the development of polymeric materials with enhanced properties. For instance, radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified through condensation reactions with various amines, including this compound, to form amine-treated polymers. These modified polymers exhibit increased swelling degrees and thermal stability, making them suitable for medical applications and highlighting the compound's role in creating materials with specific functional properties (Aly & El-Mohdy, 2015).

Organic Frameworks and Gas Storage

2-(2-Amino-4-pyridyl)-2-propanol is instrumental in the synthesis of supramolecular organic frameworks with potential applications in gas storage. Its ability to participate in strong hydrogen bonding and π-π interactions facilitates the creation of structures with permanent porosity, capable of adsorbing significant amounts of gases. This property is crucial for developing new materials for gas storage and separation technologies, reflecting the compound's contribution to environmental sustainability (Yang et al., 2010).

Heterocyclic Compound Synthesis

The compound also plays a pivotal role in the synthesis of heterocyclic compounds , serving as a building block for the construction of complex molecular architectures. This is exemplified by its involvement in the formation of pyrido[1,2-a]benzimidazole under metal-free conditions, offering a sustainable approach to the synthesis of this important heterocyclic scaffold. Such contributions are vital for the development of new drugs and materials with advanced functionalities (Xie et al., 2016).

properties

IUPAC Name

2-(2-aminopyridin-4-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(2,11)6-3-4-10-7(9)5-6/h3-5,11H,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUDKROAZXOJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=NC=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminopyridin-4-yl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.